2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide
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Overview
Description
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the indole moiety. The pyrrolidine ring can be synthesized through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are then reduced . The indole moiety is often synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate: Similar structure with a piperidine ring instead of an indole moiety.
2-(2-oxo-pyrrolidin-1-yl)-butyramide: Contains a pyrrolidine ring and an acetamide group, but lacks the indole moiety.
Uniqueness
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-propylacetamide is unique due to its combination of a pyrrolidine ring, an indole moiety, and an acetamide group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-9-20-19(25)18(24)15-12-22(16-8-4-3-7-14(15)16)13-17(23)21-10-5-6-11-21/h3-4,7-8,12H,2,5-6,9-11,13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLOLTASUOGRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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